2-(3-Chlorophenyl)propan-2-amine

Description

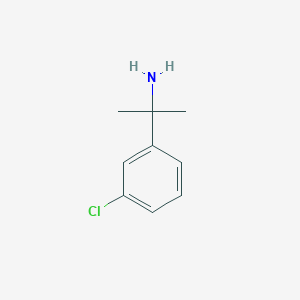

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFOLCUYDLFKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17790-50-0 | |

| Record name | 2-(3-chlorophenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control for 2 3 Chlorophenyl Propan 2 Amine

Established and Novel Chemical Synthetic Strategies for 2-(3-Chlorophenyl)propan-2-amine

The synthesis of this compound can be approached through several classical organic chemistry reactions. These methods are generally applicable to the synthesis of tertiary alkylamines from corresponding carbonyl precursors.

Reductive Amination Pathways in this compound Synthesis

Reductive amination is a cornerstone method for amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.orglibretexts.org For the synthesis of this compound, the logical precursor would be 2-(3-chlorophenyl)propan-2-one. The process involves the reaction of this ketone with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the final amine product. wikipedia.org

This two-step process can often be performed in a single pot. wikipedia.org A variety of reducing agents can be employed, each with specific advantages. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its ability to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comharvard.edu However, due to the toxicity of cyanide byproducts, alternative reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) have gained popularity as a milder and safer option. masterorganicchemistry.comharvard.edu Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another effective method for the reduction step. wikipedia.org

Table 1: Illustrative Reductive Amination Approach

| Precursor | Reagents | Intermediate | Product |

|---|

Condensation Reactions for Precursor Formation

The Leuckart reaction offers a direct route to amines from ketones or aldehydes using formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen donor and the reducing agent. google.comwikipedia.org This reaction typically requires high temperatures, often exceeding 160°C. google.comwikipedia.org In the context of synthesizing this compound, 2-(3-chlorophenyl)propan-2-one would be heated with formamide or ammonium formate. google.com The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. wikipedia.org Recent advancements have focused on accelerating this traditionally slow reaction by optimizing reagent ratios and temperatures, potentially reducing reaction times from hours to minutes. google.com

Table 2: Leuckart Reaction for Amine Synthesis

| Starting Material | Reagents | Key Intermediate | Product |

|---|

Exploration of Nucleophilic Aromatic Substitution in Derivative Synthesis

Nucleophilic aromatic substitution (SNA) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. nih.gov This pathway is generally viable when the aromatic ring is activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. youtube.comlibretexts.org

In the context of this compound, SNA could be considered for synthesizing derivatives. For instance, if a different substituent were present on the phenyl ring that is a good leaving group (like fluorine or a nitro group), the chloro-substituent could potentially be introduced via substitution. However, the chloro group itself is not a particularly strong activating group for SNA. Conversely, the 2-amino-2-propyl group is an electron-donating group, which would further deactivate the ring towards nucleophilic attack. Therefore, SNA is less likely to be a primary route for the synthesis of the parent compound but might be employed in the synthesis of more complex derivatives where the electronic properties of the ring are suitably modified. nih.gov

Biocatalytic Approaches for Enantioselective Synthesis of this compound Enantiomers

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. rsc.org

Transaminase-Mediated Asymmetric Synthesis from Prochiral Ketones

Transaminases (TAs), particularly ω-transaminases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor. nih.govgoogle.com This method allows for the direct asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgnih.gov For the synthesis of enantiomerically pure (R)- or (S)-2-(3-Chlorophenyl)propan-2-amine, the corresponding prochiral ketone, 2-(3-chlorophenyl)propan-2-one, would be the substrate.

The reaction requires an amino donor, such as isopropylamine (B41738) or L-alanine, and the transaminase enzyme. nih.govsemanticscholar.org The choice of enzyme is crucial as it determines the stereochemical outcome, with different transaminases being specific for the (R)- or (S)-enantiomer. rsc.org A significant challenge in transaminase-mediated synthesis can be the unfavorable reaction equilibrium. mbl.or.kr Strategies to overcome this include using a large excess of the amino donor or employing a second enzyme system to remove the ketone byproduct. nih.govnih.gov

Table 3: Transaminase-Mediated Asymmetric Synthesis

| Substrate | Biocatalyst | Amino Donor | Potential Product |

|---|

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a method for separating a racemic mixture into its constituent enantiomers. nih.gov In enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. nih.gov This can be achieved using various enzymes, including lipases or amine dehydrogenases. nih.govnih.gov

For resolving racemic this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net Alternatively, an amine dehydrogenase could be employed for the selective oxidative deamination of one enantiomer. nih.gov The success of kinetic resolution depends on the enzyme's ability to differentiate between the two enantiomers, which is quantified by the enantioselectivity factor (E). A high E-value is necessary for an efficient separation. While this method is effective, a major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org However, this can be overcome by incorporating a racemization step for the unwanted enantiomer in a process known as dynamic kinetic resolution. researchgate.net

Table 4: Enzymatic Kinetic Resolution Strategies

| Starting Material | Biocatalyst | Reaction Type | Outcome |

|---|---|---|---|

| Racemic this compound | Lipase | Enantioselective acylation | One enantiomer is acylated, the other remains as the free amine. |

Chiral Resolution Techniques for Enantiomeric Purity

The presence of a chiral center in this compound necessitates the separation of its enantiomers to study their distinct stereospecific properties. Chiral resolution is a common technique to achieve enantiomeric purity.

A widely employed method for the resolution of racemic amines is the formation of diastereomeric salts using a chiral resolving agent. quora.comdoubtnut.comdoubtnut.com For a primary amine like this compound, chiral acids are suitable resolving agents. Tartaric acid, with its readily available enantiomerically pure forms, is a frequently used option. quora.comyoutube.com

The principle of this technique lies in the reaction of the racemic amine with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. doubtnut.com

The general procedure involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. This less soluble salt can then be isolated by filtration. The enantiomerically pure amine is subsequently recovered from the separated diastereomeric salt by treatment with a base to neutralize the acid. The more soluble diastereomeric salt remains in the filtrate, from which the other enantiomer can be recovered.

The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the molar ratio of the amine to the resolving agent.

Table 1: Hypothetical Diastereomeric Salt Resolution of this compound with (+)-Tartaric Acid

| Step | Procedure | Observation |

| 1 | Dissolve racemic this compound and an equimolar amount of (+)-tartaric acid in a suitable solvent (e.g., methanol (B129727) or ethanol). | A clear solution is formed. |

| 2 | Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. | A crystalline solid precipitates from the solution. This is expected to be the less soluble diastereomeric salt. |

| 3 | Isolate the crystalline solid by filtration and wash with a small amount of cold solvent. | The solid is collected, representing one of the diastereomeric salts in enriched form. |

| 4 | Treat the isolated salt with an aqueous base (e.g., NaOH or KOH) to liberate the free amine. | The tartrate salt dissolves, and the free amine separates. |

| 5 | Extract the free amine with an organic solvent and purify. | One enantiomer of this compound is obtained in high enantiomeric purity. |

Derivatization and Transformation Chemistry of this compound

The chemical reactivity of this compound is characterized by the transformations of its primary amine group and potential substitutions on the chlorophenyl ring.

The oxidation of primary amines can lead to a variety of products depending on the structure of the amine and the oxidizing agent used. For primary amines attached to a tertiary carbon, such as this compound, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is known to produce tertiary nitro compounds. quora.comdoubtnut.com In this case, the amine group is converted to a nitro group, yielding 2-(3-chlorophenyl)-2-nitropropane. Oxidation to a ketone is not possible as the carbon bearing the amine group is tertiary and lacks a hydrogen atom to be removed. The formation of a carboxylic acid would require the cleavage of a carbon-carbon bond, which is generally not a primary oxidation pathway under these conditions.

Table 2: Plausible Oxidation of this compound

| Reactant | Oxidizing Agent | Expected Product |

| This compound | Potassium permanganate (KMnO₄) | 2-(3-Chlorophenyl)-2-nitropropane |

Primary amines are generally resistant to reduction under standard catalytic hydrogenation or with common hydride-reducing agents. The term "reduction for amine group modification" in this context typically refers to reductive amination, a process used to form amines, or the modification of other functional groups in the presence of an amine. However, the amine group itself can be modified through reactions like N-alkylation or N-acylation, which involve the formation of new bonds to the nitrogen atom. These are not reduction reactions but represent significant transformations. For instance, N-alkylation with alkyl halides can produce secondary and tertiary amines, while N-acylation with acyl chlorides or anhydrides yields amides.

The chlorophenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The existing substituents on the ring—the chlorine atom and the 2-aminopropan-2-yl group—will direct the position of the incoming electrophile. The chlorine atom is a deactivating but ortho-, para-directing substituent. The 2-aminopropan-2-yl group is an activating, ortho-, para-directing group. However, under the strongly acidic conditions often used for electrophilic aromatic substitution (such as Friedel-Crafts reactions), the amine group will be protonated to form an ammonium salt. The -C(CH₃)₂NH₃⁺ group is strongly deactivating and meta-directing. Therefore, the outcome of the substitution will depend on the reaction conditions.

For example, in a Friedel-Crafts acylation, which uses a Lewis acid catalyst, the amine group would be complexed with the catalyst, making it a meta-director. youtube.comrsc.org The chlorine atom directs to the ortho and para positions. The directing effects of the two groups would need to be considered. Given that the position meta to the 2-ammoniopropan-2-yl group and ortho/para to the chloro group could be favored.

Table 3: Potential Electrophilic Aromatic Substitution Products of this compound (under acidic conditions)

| Reaction | Reagents | Possible Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Chloro-4-nitrophenyl)propan-2-amine and 2-(3-Chloro-6-nitrophenyl)propan-2-amine |

| Halogenation | Br₂, FeBr₃ | 2-(4-Bromo-3-chlorophenyl)propan-2-amine and 2-(6-Bromo-3-chlorophenyl)propan-2-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetyl-3-chlorophenyl)propan-2-amine and 2-(6-Acetyl-3-chlorophenyl)propan-2-amine |

Advanced Molecular Structure Elucidation and Spectroscopic Analysis in Research

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and spectral assignments for 2-(3-Chlorophenyl)propan-2-amine, are not available in the surveyed literature. Such data would be crucial for the unambiguous confirmation of the compound's constitution and the chemical environment of each atom.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Specific FT-IR and Raman spectra, along with the assignment of characteristic vibrational frequencies for the functional groups present in this compound, have not been reported in the accessible scientific domain. This information is essential for a complete understanding of the molecule's vibrational properties.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Although this compound is a chiral compound, no studies detailing the use of chiroptical techniques, such as circular dichroism, for the determination of its enantiomeric excess were found. Research in this area would be necessary to establish methods for separating and analyzing its enantiomers.

Computational Chemistry and Molecular Modeling Studies of 2 3 Chlorophenyl Propan 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's geometric and electronic properties.

The initial step in a computational study involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For 2-(3-Chlorophenyl)propan-2-amine, this would be achieved by using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The resulting optimized geometry provides crucial information about the molecule's shape and steric properties.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical) Note: This table is illustrative and contains hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not available in the cited sources.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-N bond length | ~1.47 Å |

| C-C-C (propan-2-amine) bond angle | ~110° |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the nature of these vibrations, specific functional groups and their movements can be identified. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the alkyl chain, C-N stretching of the amine group, and the C-Cl stretching of the chlorophenyl group. This analysis is crucial for the structural elucidation of the compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen atom of the amine group, while the LUMO might be distributed over the aromatic ring. Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. rsc.org By simulating the molecule in a solvent environment (e.g., water) that mimics physiological conditions, the various accessible conformations and their relative stabilities can be explored. rsc.org This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. rsc.org

Furthermore, MD simulations can be used to study the dynamics of the ligand-protein complex after an initial docking pose has been established. These simulations can reveal the stability of the binding mode, the nature of the interactions over time, and any conformational changes in the protein or the ligand upon binding.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.

Given the structural similarity of this compound to amphetamine and its derivatives, potential protein targets could include monoamine transporters (like the dopamine (B1211576) transporter, DAT) and various receptors in the central nervous system. nih.govresearchgate.net Molecular docking studies would involve placing the 3D structure of this compound into the binding site of a target protein. The docking algorithm would then sample a large number of possible orientations and conformations of the ligand within the binding site and score them based on their predicted binding affinity. researchgate.net

The results of a docking study would provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net This information is invaluable for understanding the molecular basis of the compound's potential biological activity and for guiding the design of new, more potent, or selective analogs. For instance, studies on amphetamine have shown how it binds within the active site of monoamine oxidase, suggesting a potential mechanism for its stimulant activity. researchgate.net

| Interaction Type | Potential Interacting Residues in Target Protein |

|---|---|

| Hydrogen Bonding | Aspartic Acid, Serine, Tyrosine |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

Identification of Key Residues in Protein-Ligand Interfaces

A crucial aspect of understanding a molecule's biological potential is to identify its interactions with a target protein at the atomic level. Molecular docking and molecular dynamics (MD) simulations are the primary computational methods used to predict and analyze these interactions. researchgate.netuzh.ch

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the protein-ligand complex, revealing the stability of the interaction and the key amino acid residues involved in binding over time. researchgate.netuzh.ch

For this compound, the key functional groups for interaction are the chlorophenyl ring and the protonated amine group. The chlorophenyl group can participate in halogen bonds and π-π or Cl-π interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov The amine group is expected to form strong hydrogen bonds and salt bridges with acidic residues such as Aspartic acid (Asp) and Glutamic acid (Glu), or with the backbone carbonyls of the protein.

A hypothetical molecular docking and MD simulation study of this compound with a target protein might yield results similar to those presented in the table below. This table illustrates the types of interactions and the key amino acid residues that could be involved in stabilizing the ligand within a binding pocket.

Table 1: Hypothetical Key Residue Interactions for this compound in a Protein Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp125 | Hydrogen Bond, Salt Bridge | 2.8 |

| Glu210 | Hydrogen Bond | 3.1 |

| Phe250 | π-π Stacking | 3.5 |

| Trp85 | Cl-π Interaction | 3.6 |

| Val126 | Hydrophobic Interaction | 4.2 |

This table is for illustrative purposes and represents the kind of data generated from molecular modeling studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Development of Predictive Models for Biological Activity based on Structural Features

The development of a predictive QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. researchgate.net These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

For a series of analogs of this compound, relevant descriptors would likely include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

3D descriptors: Molecular surface area, volume.

A hypothetical QSAR model for a series of analogs could be represented by an equation similar to the following, with associated statistical parameters indicating its predictive power.

Table 2: Hypothetical QSAR Model for Analogs of this compound

| Model Equation | R² | Q² |

|---|

This table presents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity (pIC₅₀). R² represents the coefficient of determination for the training set, and Q² represents the cross-validated R² for the test set, indicating the model's predictive ability.

Fragment-Based Approaches in Structure-Activity Studies

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. nih.govnumberanalytics.com It involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly to the target protein. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.govyoutube.com

The this compound scaffold can be considered a fragment that could be identified in an FBDD campaign. The different components of this molecule can be explored and modified to improve binding affinity and selectivity. For instance, the chlorophenyl group could be replaced with other substituted aromatic rings, and the propan-2-amine moiety could be altered to explore different interaction geometries.

A fragment-based approach starting with the 2-(3-chlorophenyl) core might involve the exploration of different chemical groups at various positions, as illustrated in the hypothetical table below.

Table 3: Hypothetical Fragment-Based Optimization of the this compound Scaffold

| Core Fragment | Modification | Rationale |

|---|---|---|

| 3-chlorophenyl | Substitution at position 4 | To explore additional interactions in a sub-pocket. |

| propan-2-amine | Cyclization into a piperidine (B6355638) ring | To reduce conformational flexibility and improve entropy. |

| Isopropyl group | Replacement with a cyclopropyl (B3062369) group | To introduce strain and alter binding geometry. |

This table provides a hypothetical example of how a fragment-based approach could be used to guide the chemical modification of the this compound scaffold to improve its properties.

Pharmacological Mechanisms and Biological Target Interactions in Vitro/preclinical Research Focus

Neurotransmitter System Modulation by 2-(3-Chlorophenyl)propan-2-amine and its Analogs

While direct studies on the effects of this compound on dopamine (B1211576) and serotonin (B10506) pathways are not extensively detailed in publicly available research, the broader class of compounds containing a chlorophenyl moiety has been investigated for its interaction with neurotransmitter transporters.

Influence on Dopamine Pathways

Research into structurally related compounds, specifically chlorophenylpiperazine (B10847632) analogs, has revealed a notable affinity for the dopamine transporter (DAT). nih.govnih.gov A study on these analogs demonstrated that the introduction of chloro-substituents into a phenylpiperazine scaffold resulted in compounds with high affinity for DAT. nih.gov For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine was identified as a highly selective DAT ligand. nih.govnih.gov The interaction of such ligands with the dopamine transporter is a critical area of research, as DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. kirj.ee The binding of these compounds to DAT can inhibit dopamine reuptake, leading to an increase in extracellular dopamine levels. While these findings pertain to piperazine (B1678402) analogs, they highlight the potential for the chlorophenyl group to play a role in modulating dopaminergic pathways. However, it is crucial to note that these are not direct analogs of this compound, and further research is needed to determine if it shares similar properties.

Influence on Serotonin Pathways

The influence of this compound on serotonin pathways is not well-documented in the available scientific literature. While the aforementioned studies on chlorophenylpiperazine analogs also investigated interactions with the serotonin transporter (SERT), the primary high-affinity interactions were observed with the dopamine transporter. nih.gov The modulation of serotonin pathways is a key mechanism for many psychoactive compounds, and the lack of data for 2-(3--chlorophenyl)propan-2-amine in this area represents a significant gap in its pharmacological profile.

In Vitro Modulation of Neurotransmitter Levels

Consistent with the limited information on its direct interaction with dopamine and serotonin pathways, there is a scarcity of in vitro studies specifically measuring the modulation of neurotransmitter levels by this compound. Research on related chlorophenyl compounds that bind to the dopamine transporter suggests a potential mechanism for altering dopamine levels in the synapse. nih.gov Inhibition of the dopamine transporter by these compounds would be expected to lead to an increase in extracellular dopamine concentrations. kirj.ee However, without direct experimental evidence for this compound, any such effect remains speculative.

Receptor Binding and Allosteric Modulation Studies

In contrast to the limited data on its effects on neurotransmitter systems, the analogs of this compound, particularly the calcimimetics, have been extensively studied for their interaction with the Calcium Sensing Receptor (CaSR).

G protein-coupled Receptor (GPCR) Interaction Profiles for Structurally Related Compounds

The Calcium-Sensing Receptor (CaSR) is a member of the G protein-coupled receptor (GPCR) family. myendoconsult.com The interaction of calcimimetic analogs of this compound with the CaSR triggers intracellular signaling cascades mediated by G proteins. Upon activation, the CaSR couples to Gq and Gi proteins. nih.gov

The activation of the Gq pathway stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium stores. myendoconsult.com The Gi pathway activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. nih.gov Through these G protein-mediated pathways, the activation of the CaSR by calcimimetics ultimately modulates cellular functions, most notably the synthesis and secretion of PTH. myendoconsult.com

The following table summarizes the key pharmacological actions of the studied analogs:

| Compound/Analog Class | Target | Mechanism of Action | Primary Effect |

| Chlorophenylpiperazine analogs | Dopamine Transporter (DAT) nih.govnih.gov | High-affinity binding nih.gov | Inhibition of dopamine reuptake (potential) |

| Cinacalcet | Calcium-Sensing Receptor (CaSR) wikipedia.org | Positive Allosteric Modulator wikipedia.org | Increased sensitivity to extracellular calcium, decreased PTH secretion wikipedia.orgdrugbank.com |

| NPS R-568 | Calcium-Sensing Receptor (CaSR) nih.gov | Positive Allosteric Modulator nih.gov | Decreased plasma PTH and calcium levels nih.gov |

Histamine (B1213489) H4 Receptor (H4R) Ligand Binding Investigations for Related Triazine Derivatives

The histamine H4 receptor (H4R) is a key target in the development of treatments for inflammatory and immune disorders. nih.gov A series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives, which are structurally related to the core subject, have been synthesized and evaluated for their affinity to the human H4R. nih.gov

In these studies, the triazine derivative featuring a 6-(p-chlorophenyl) substituent demonstrated the highest binding affinity for the human H4 receptor (hH4R), with a Kᵢ value of 203 nM. nih.gov This compound was further classified as an antagonist in functional assays measuring cAMP accumulation. nih.gov Further investigations into other 1,3,5-triazine (B166579) derivatives identified compounds with good to weak affinities for H4R, depending on the substitutions on the triazine scaffold. nih.gov For instance, compound 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) was identified as a promising antagonist with a Kᵢ of 63 nM and subsequently showed anti-inflammatory and analgesic effects in in vivo models. nih.gov These findings highlight that the triazine scaffold is a viable starting point for developing potent H4R antagonists.

Table 1: H4R Binding Affinities of Related Triazine Derivatives

| Compound | Substituent | Receptor | Kᵢ (nM) | Functional Activity |

|---|---|---|---|---|

| Triazine derivative 8 | 6-(p-chlorophenyl) | hH4R | 203 | Antagonist |

Serotonin 5-HT₆ and Dopamine D₃ Receptor Affinity Studies with Pyrroloquinoline Analogs

The serotonin 5-HT₆ and dopamine D₃ receptors are significant targets in the pursuit of treatments for neurodegenerative disorders. nih.gov Research has focused on designing dual antagonists for both receptors, starting from a 1H-pyrrolo[3,2-c]quinoline template. nih.gov

By introducing alkyl substituents to the pyrrolidine (B122466) nitrogen of the parent compound, researchers successfully developed analogs with affinity for both 5-HT₆ and D₃ receptors. nih.gov A key finding was the identification of compound 19 ((S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine), which acts as a dual 5-HT₆/D₃ receptor antagonist. nih.gov This compound exhibited high affinity for both targets, demonstrating that specific structural modifications can achieve a desired polypharmacological profile. nih.gov

Table 2: Receptor Affinity Profile of a Pyrroloquinoline Analog

| Compound | Target Receptor | Kᵢ (nM) | Classification |

|---|---|---|---|

| Compound 19 | 5-HT₆ | 27 | Antagonist |

Cannabinoid CB1 Receptor Allosteric Modulation Studies for Related Diarylureas

The cannabinoid CB1 receptor, a G-protein-coupled receptor highly expressed in the central nervous system, is a target for various disorders. nih.govnih.gov Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a novel approach to regulating CB1 receptor activity, potentially with improved safety profiles. nih.govnih.gov

Research into diarylurea derivatives has identified several negative allosteric modulators (NAMs) of the CB1 receptor. nih.govacs.org These compounds, such as PSNCBAM-1, enhance the binding of radiolabeled agonists like [³H]CP55,940 while simultaneously inhibiting agonist-induced functional activity, such as calcium mobilization. nih.govnih.govacs.org Structure-activity relationship (SAR) studies on these diarylureas have revealed the importance of specific substitutions for their allosteric modulatory activity. nih.gov This dual characteristic of enhancing binding while antagonizing function is a complex pharmacological profile that presents a promising alternative to traditional orthosteric antagonists for modulating CB1 receptor function. acs.org

Table 3: Activity of Related Diarylureas at the Cannabinoid CB1 Receptor

| Compound Class | Activity | Functional Effect | Key Finding |

|---|

Enzyme Interaction and Inhibition Research

The metabolic fate and potential for drug-drug interactions of a compound are largely determined by its interactions with various enzymes. The following sections detail research into the interaction of structural analogs of this compound with key enzyme families.

Protein Kinase B (PKB) Inhibition Potential of Structural Isomers

Protein Kinase B (PKB, also known as Akt) is a crucial enzyme in cell signaling pathways that regulate cell survival and proliferation. Fragment-based screening has been used to identify inhibitors for this kinase. One study identified a potent inhibitor of PKBβ, C-(4-(4-Chlorophenyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-yl)methylamine, which contains a chlorophenyl moiety. rcsb.org This compound, a structural analog, demonstrated nanomolar potency and showed antiproliferative activity by inhibiting the PKB pathway in cells. rcsb.org The research highlighted that selectivity for PKB over the related PKA could be achieved with specific piperidine (B6355638) derivatives, and the inhibitor adopted different conformations when bound to the two different kinases. rcsb.org

Cytochrome P450 Enzyme Substrate and Inhibitor Profiles

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of xenobiotics, including most therapeutic drugs. nih.govnih.gov Six major isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for approximately 90% of drug metabolism. nih.gov Therefore, determining whether a new chemical entity acts as a substrate, inhibitor, or inducer of these enzymes is a critical step in drug development to avoid potential drug-drug interactions. nih.gov

While a specific, detailed CYP profile for this compound is not available in the cited literature, research on related compounds provides some insight. For instance, a triazine derivative with a 6-(p-chlorophenyl) substituent was found to not significantly modulate the activity of CYP3A4, the most prominent drug-metabolizing enzyme, at concentrations up to 25 μM. nih.gov This suggests that, at least for some related structures, significant interaction with this key metabolic pathway may be limited. However, a full in vitro profile across the major CYP isozymes would be necessary to fully characterize the potential for metabolic drug interactions for this compound itself.

Phosphodiesterase (PDE) Inhibition Studies for Related Pyridine (B92270) Derivatives

Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic nucleotides (cAMP and cGMP), which are critical second messengers in numerous signaling pathways. Inhibitors of specific PDE isozymes have therapeutic applications in conditions ranging from heart failure to respiratory diseases. nih.gov

Studies on various pyridine derivatives have demonstrated their potential as PDE inhibitors. For example, a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles were evaluated for their ability to inhibit PDE3A. nih.gov One derivative, compound Id (6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile), was a selective inhibitor of PDE3 when cGMP was the substrate, with an IC₅₀ of 27 μM. nih.gov Other research has identified substituted 2-pyridinemethanol (B130429) derivatives as potent and selective inhibitors of PDE4. nih.gov These studies underscore that the pyridine scaffold can be effectively modified to achieve potent and selective inhibition of different PDE isozymes.

Table 4: PDE Inhibition by a Related Pyridine Derivative

| Compound | Target | Substrate | IC₅₀ (μM) |

|---|

Investigation of Other Potential Biological Activities and Targets

Antibacterial Activity and Predicted Molecular Targets of Related Propan-2-amine Derivatives

Research into synthetic 1,3-bis(aryloxy)propan-2-amines has revealed notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov A study investigating new derivatives of this class demonstrated their efficacy against pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including challenging Methicillin-resistant S. aureus (MRSA) strains. nih.gov

The antibacterial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), with values for the most active compounds ranging from 2.5 to 10 µg/ml (equivalent to 5.99–28.58 µM). nih.gov The proximity of the Minimal Bactericidal Concentration (MBC) values to the MIC values suggests that these compounds exert a bactericidal, rather than bacteriostatic, effect. nih.gov The activity was specific to Gram-positive bacteria; in initial screenings, no significant effect was observed against Gram-negative species like Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa. nih.gov

To elucidate the potential mechanisms of action, computational methods were employed. Through chemical similarity searches and subsequent docking approaches, several potential molecular targets within the bacteria were identified. nih.gov The propan-2-amine derivatives showed similarity to known ligands that target key bacterial proteins, including:

FtsZ (Filamenting temperature-sensitive mutant Z) : A crucial protein involved in bacterial cell division.

NorA (Quinolone resistance protein) : A multidrug efflux pump that contributes to antibiotic resistance.

FabI (Enoyl-[acyl-carrier-protein] reductase) : An essential enzyme in the bacterial fatty acid synthesis pathway. nih.gov

These findings indicate that synthetic 1,3-bis(aryloxy)propan-2-amines are promising candidates for the development of new antibacterial agents to combat infections caused by Gram-positive pathogens, including multidrug-resistant strains. nih.gov

Table 1: Antibacterial Activity of Selected 1,3-bis(aryloxy)propan-2-amine Derivatives

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulatory Mechanisms for Related Thiazole (B1198619) Derivatives

Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which impairs the function of the CFTR chloride channel. mdpi.com Small molecules known as CFTR modulators aim to restore the function of this channel. unibo.it Thiazole-containing compounds have emerged as a particularly versatile and promising scaffold in the development of such modulators. unibo.it

The most common CF-causing mutation, F508del, leads to a protein that is misfolded and prematurely degraded, and if it reaches the cell surface, it exhibits poor channel function. unibo.it CFTR modulators address these issues through two primary mechanisms:

Correctors : These molecules, such as VX-809 (Lumacaftor™), partially rescue the misfolded F508del-CFTR protein from intracellular degradation, allowing it to traffic to the plasma membrane. mdpi.comunibo.it

Potentiators : These molecules, like VX-770 (Ivacaftor™), increase the channel's opening probability, thereby enhancing the flow of ions through the CFTR channels that are present at the cell surface. unibo.it

Research has identified several thiazole derivatives with CFTR modulatory activity. The first F508del corrector identified, corr-4a, features a thiazole core. unibo.it Further optimization of thiazole-containing lead compounds led to the development of VX-809. unibo.it Studies on novel thiazole derivatives have shown that some compounds can act as correctors, while others function as potentiators. For instance, in one study, while a series of newly synthesized thiazole derivatives did not show significant corrector activity on their own, two compounds demonstrated the ability to potentiate F508del-CFTR activity upon acute stimulation in rescued cells. unibo.it This highlights the potential of the thiazole scaffold to be tailored for different modulatory functions in the pursuit of new CF therapies. unibo.it

General Biological Activity Prediction based on Pharmacophoric Features

In modern drug discovery, computational methods are increasingly used to predict the biological activities and molecular targets of novel compounds before their synthesis, offering a more efficient and cost-effective process. scienceopen.com One powerful approach is the use of pharmacophore modeling. nih.gov A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and trigger a biological response. nih.gov

The prediction process involves several steps:

Feature Identification : A convolutional neural network (CNN) can be trained to identify potential points of interaction, or pharmacophore features, within a protein's binding site. These features represent potential hydrogen bond donors, acceptors, hydrophobic regions, and other interactions. nih.gov

Pharmacophore Construction : A subset of these identified points is then selected, often using reinforcement learning algorithms, to construct an optimal pharmacophore model. This model represents a hypothesis of the key features required for a ligand to bind effectively. nih.gov

Virtual Screening and Target Prediction : The generated pharmacophore model can be used to screen large virtual libraries of compounds to identify those that match the model and are therefore likely to be active. This method can also predict potential biological targets for a novel compound by comparing its features to pharmacophores of known drug targets. scienceopen.com

This in silico approach allows researchers to prioritize the synthesis of compounds with a higher probability of success. For example, a study on novel phenyl ketone derivatives used computational tools to predict drug-likeness and targets for nonalcoholic fatty liver disease (NAFLD). The predictions, which suggested that the compounds would regulate oxidoreductase activity, were later validated by in vitro and in vivo experiments, confirming the therapeutic potential of the lead compound. scienceopen.com This demonstrates the power of using pharmacophoric features to guide the design and discovery of new biologically active molecules.

Advanced Analytical Methodologies for Research and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) for Research and Comprehensive Screening

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of 2-(3-Chlorophenyl)propan-2-amine. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and any related impurities. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C9H12ClN), the monoisotopic mass is 169.06583 Da. uni.lu HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can confirm this mass with a high degree of confidence, which is the first step in positive identification. csic.es

Tandem Mass Spectrometry (MS/MS) is essential for structural analysis and the development of spectral libraries. nih.gov In this technique, the protonated molecule of this compound, [M+H]⁺ with a mass-to-charge ratio (m/z) of 170.07311, is isolated and then fragmented to produce a unique pattern of product ions. uni.lu This fragmentation pattern serves as a structural fingerprint.

A spectral library can be developed by systematically analyzing the parent compound and its known or potential analogues. This library becomes an invaluable tool for screening new batches for impurities. When an unknown peak is detected in a sample, its MS/MS spectrum can be compared against the library for rapid identification. Data-Dependent Acquisition (DDA) is a common mode used where the most intense precursor ions in a survey scan are automatically selected for fragmentation, facilitating the creation of a comprehensive library. nih.gov

Table 1: Potential Analogues for MS/MS Library Development

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C9H12ClN | 169.06583 uni.lu |

| 2-(3-Chlorophenyl)ethylamine | C8H10ClN | 155.05018 |

| 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | 183.04509 nih.gov |

| 2-(3-chlorophenyl)propan-2-ol | C9H11ClO | 170.04984 uni.lu |

| N-(2-chloroethyl)propan-2-amine | C5H12ClN | 121.06583 |

This table is generated based on data from cited sources.

Collision-Induced Dissociation (CID) is the process used to fragment the ions in MS/MS. unito.it Studying the CID behavior of regioisomeric analogs—compounds with the same atoms connected in a different spatial arrangement—is crucial for developing selective analytical methods. For instance, the fragmentation pattern of this compound would be compared to its regioisomers, such as 2-(2-chlorophenyl)propan-2-amine (B8799277) and 2-(4-chlorophenyl)propan-2-amine.

While these isomers have the same exact mass, the position of the chlorine atom on the phenyl ring influences the stability of the fragment ions. This results in different relative abundances of product ions in their respective CID spectra, allowing for their unambiguous differentiation. nih.gov The interpretation of these fragmentation pathways is fundamental to assigning the correct structure to unknown impurities. unito.it

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, GC provides separation from other volatile impurities before detection by the mass spectrometer. However, primary amines can sometimes exhibit poor peak shape and tailing on standard GC columns due to interactions with active sites on the column surface. To overcome this, derivatization is often employed. Acylation, for example, converts the amine into a less polar and more volatile amide, improving chromatographic performance. researchgate.net

Analytical Quality by Design (AQbD) is a systematic approach to method development and validation that aims to build quality into the analytical procedure from the outset. researchgate.netamericanpharmaceuticalreview.com It ensures the final method is robust, reliable, and fit for its intended purpose. The AQbD workflow involves several key steps. mdpi.com

Table 2: Key Steps in the Analytical Quality by Design (AQbD) Workflow

| Step | Description | Example for GC-MS Method |

| Analytical Target Profile (ATP) | Defines the goals and performance requirements of the method. biomedres.us | The method must be able to accurately quantify this compound and detect any related impurity above 0.1% in the presence of the main component. |

| Critical Quality Attributes (CQAs) | Parameters of the analytical method that must be controlled to ensure the desired quality. biomedres.us | For a GC method, CQAs include oven temperature program, carrier gas flow rate, injection temperature, and choice of sample diluent. biomedres.us |

| Risk Assessment | Identifies and evaluates factors that could impact the CQAs, often using tools like a Fishbone (Ishikawa) diagram. biomedres.us | Potential risks include sample preparation variability, instrument temperature fluctuations, and column degradation. |

| Method Operable Design Region (MODR) | Defines a multidimensional space of experimental conditions (e.g., temperature, flow rate) within which the method is proven to perform robustly. americanpharmaceuticalreview.com | A series of experiments (Design of Experiments, DoE) would establish the acceptable range for oven ramp rate and carrier gas flow that consistently provides adequate separation. |

| Control Strategy | A planned set of controls to ensure ongoing method performance and product quality. | Includes system suitability tests, use of reference standards, and a defined protocol for instrument calibration and maintenance. |

This table illustrates the AQbD process based on principles from cited sources.

By applying AQbD, a more robust GC-MS method can be developed, minimizing the chances of method failure and out-of-specification results during routine use. mdpi.com

Liquid Chromatography (LC) Based Separations for Research Applications

Liquid Chromatography (LC) is a versatile separation technique that is particularly useful for compounds that are non-volatile or thermally unstable, or for analyses where derivatization is not desirable. dokumen.pub Various LC modes can be applied to the analysis of this compound and its related substances.

Reversed-phase LC (RP-LC) is a common starting point, where a non-polar stationary phase (like C18) is used with a polar mobile phase. However, basic compounds like amines can exhibit peak tailing on traditional silica-based C18 columns due to interaction with residual acidic silanol (B1196071) groups. One modern approach to mitigate this is the use of Deep Eutectic Solvents (DES) as additives in the mobile phase. nih.gov DES can effectively mask the free silanol groups, leading to improved peak symmetry and shorter analysis times for basic analytes. nih.gov

Table 3: Liquid Chromatography Modes for Amine Analysis

| LC Mode | Stationary Phase Principle | Mobile Phase Principle | Application Notes for this compound |

| Reversed-Phase (RP-LC) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile/Methanol) | Most common mode; may require additives like DES or low pH to prevent peak tailing of the basic amine. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., bare silica, amide) | Apolar with some aqueous component | Suitable for separating polar impurities from the less polar parent compound. dokumen.pub |

| Chiral LC | Chiral Selector bonded to support | Varies depending on selector | Necessary for separating the enantiomers if the compound is synthesized as a racemate. exlibrisgroup.com |

This table summarizes various LC modes and their applicability based on cited literature.

Future Directions and Emerging Research Areas for 2 3 Chlorophenyl Propan 2 Amine

Design and Synthesis of Novel Derivatives for Targeted Biological Probes

The development of novel derivatives of 2-(3-chlorophenyl)propan-2-amine is a primary focus for creating targeted biological probes. These probes are instrumental in studying biological systems by selectively interacting with specific targets like enzymes or receptors. The synthesis of such derivatives involves modifying the core structure to enhance affinity, selectivity, and functionality.

Research into analogous compounds provides a roadmap for these synthetic explorations. For instance, synthetic strategies applied to similar chlorophenyl structures often involve coupling reactions with various amines and amino acid esters. rsc.org One established method is the azide (B81097) coupling method, where a hydrazide precursor is converted to a reactive azide intermediate, which then readily reacts with primary or secondary amines to form stable amide bonds. rsc.org Another approach involves the direct condensation of the parent compound or its activated form with carbonyl compounds, which can lead to the formation of diverse heterocyclic scaffolds. These reactions are crucial for generating a library of derivatives that can be screened for specific biological activities.

Table 1: Potential Synthetic Routes for Derivatization of this compound

| Reaction Type | Reagents & Conditions | Potential Product Class |

|---|---|---|

| Amide Coupling | Carboxylic acids, Coupling agents (e.g., DCC), Amines/Amino Acid Esters | N-substituted amides, Peptide conjugates |

| Azide Coupling Method | Hydrazide formation followed by reaction with NaNO₂/HCl, then with primary/secondary amines | N-alkyl/aryl propanamides |

| Reductive Amination | Carbonyl compounds (aldehydes, ketones), Reducing agents (e.g., NaBH₃CN) | Substituted secondary or tertiary amines |

| Heterocycle Formation | Dicarbonyl compounds, Acid or base catalysis | Pyrroles, Imidazoles, or other heterocyclic systems |

These synthetic modifications allow for the systematic alteration of the molecule's steric and electronic properties, which is key to developing probes for specific biological targets.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Elucidation

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing complex datasets to predict the biological activity of chemical compounds. cas.org For this compound, these computational tools can elucidate its structure-activity relationship (SAR), guiding the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary application of ML in this field. mdpi.com By training models on a dataset of structurally related compounds and their measured biological activities, researchers can identify key molecular features that govern efficacy. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. mdpi.com These techniques generate 3D contour maps that visualize how steric, electrostatic, and hydrophobic fields of a molecule correlate with its biological activity, providing direct insights for structural modification. mdpi.com

More advanced deep learning models, like graph convolutional networks, can learn directly from the 2D or 3D structure of molecules, capturing intricate structural features without the need for manual feature engineering. mdpi.com These models can predict a wide range of properties, from receptor binding affinity to metabolic stability, accelerating the design-synthesize-test-analyze cycle. cas.org The application of these AI/ML models to derivatives of this compound would enable the in silico screening of virtual libraries, prioritizing the synthesis of candidates with the highest predicted activity and most desirable properties. nih.gov

Table 2: AI and Machine Learning Approaches for SAR Studies

| Method | Description | Application to this compound |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic) with biological activity to create predictive models and visual maps. mdpi.comresearchgate.net | Designing derivatives with optimized interactions at a target binding site. |

| Deep Learning (e.g., CNNs) | Uses multi-layered neural networks to learn complex patterns from molecular structures to predict activity. mdpi.com | Predicting bioactivity, toxicity, and other properties for novel, unsynthesized derivatives. |

| Machine Learning Classifiers | Builds models (e.g., Support Vector Machines, Random Forest) to classify compounds as active or inactive against a target. nih.gov | Prioritizing which derivatives to synthesize and test from a large virtual library. |

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint, and the synthesis of this compound and its derivatives is no exception. mdpi.com Future research will focus on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and use less hazardous substances. jddhs.com

Key green chemistry strategies applicable to amine synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, ethanol (B145695), or bio-based solvents is a primary goal. jddhs.com In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. rsc.org

Catalysis: The use of highly efficient catalysts can reduce energy requirements and improve atom economy. Biocatalysis, which employs enzymes to carry out chemical transformations, is particularly promising due to its high selectivity and operation under mild conditions. mdpi.comnih.gov

Energy Efficiency: Innovative techniques such as microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly atom-economical and efficient for building molecular complexity. rsc.org

Applying these principles to the synthesis of this compound could involve developing a biocatalytic amination process or designing a one-pot MCR to construct the core structure, thereby making its production more environmentally and economically sustainable. rsc.org

Table 3: Green Chemistry Approaches for Synthesis and Derivatization

| Approach | Principle | Example Application |

|---|---|---|

| Alternative Solvents | Safer Solvents & Auxiliaries | Performing reactions in water or ethanol instead of chlorinated solvents. jddhs.com |

| Biocatalysis | Use of Renewable Feedstocks, Catalysis | Employing enzymes (e.g., transaminases) for the asymmetric synthesis of the amine. mdpi.com |

| Microwave-Assisted Synthesis | Design for Energy Efficiency | Accelerating coupling or cyclization reactions to form derivatives. nih.gov |

| Multicomponent Reactions (MCRs) | Atom Economy, Waste Prevention | A one-pot synthesis combining a phenyl precursor, an amine source, and another component. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.